N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide
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Overview
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide is a complex organic compound characterized by the presence of a benzodioxole ring, a nitro group, and a sulfonamide group
Mechanism of Action
Target of Action
The primary target of N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide is the G-protein-coupled receptor C5a anaphylatoxin chemotactic receptor 1 (C5aR1, also known as CD88) . This receptor is expressed on cells of myeloid origin and plays a crucial role in the host response to infection and tissue damage .
Mode of Action
This compound, also known as NDT9513727, is a non-peptide inverse agonist of C5aR1 . It binds between transmembrane helices 3, 4, and 5, outside the helical bundle . A key interaction between the compound and residue Trp2135.49 seems to determine the species selectivity of the compound . The structure demonstrates that NDT9513727 exerts its inverse-agonist activity through an extra-helical mode of action .
Biochemical Pathways
The activation of the complement cascade generates anaphylatoxins including C5a and C3a. C5a exerts a pro-inflammatory effect via the C5aR1 . Therefore, the antagonistic action of NDT9513727 on C5aR1 can potentially inhibit the pro-inflammatory effects of C5a, affecting the downstream inflammatory response.
Result of Action
The antagonistic action of NDT9513727 on C5aR1 can potentially inhibit the pro-inflammatory effects of C5a, affecting the downstream inflammatory response . This could have implications in the treatment of diseases such as sepsis, rheumatoid arthritis, Crohn’s disease, ischaemia-reperfusion injuries, and neurodegenerative conditions such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then nitrated using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.
Scientific Research Applications
N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-Benzodioxol-5-ylmethylene)amine
- 1-(1,3-Benzodioxol-5-yl)-2-butanamine
Uniqueness
N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide is unique due to the combination of its structural features, including the benzodioxole ring, nitro group, and sulfonamide group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-10-2-4-12(17(18)19)7-15(10)24(20,21)16-8-11-3-5-13-14(6-11)23-9-22-13/h2-7,16H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBRWFJFRLHQNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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